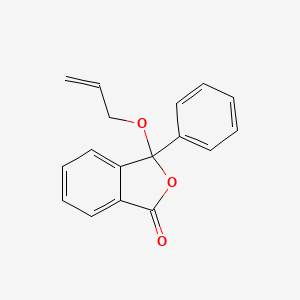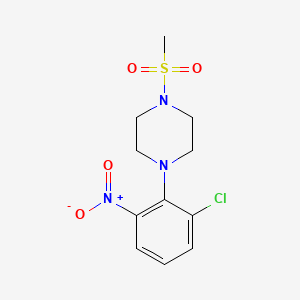![molecular formula C16H16ClNOS B5064481 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as CMPTB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and survival. In
Mechanism of Action
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, this compound can affect a variety of cellular processes that are regulated by CK2-dependent phosphorylation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2 activity without affecting other kinases. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effect.
Future Directions
There are many potential future directions for research on 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide and its role in cellular processes. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the role of CK2 in cancer and other diseases, and to explore the potential of CK2 inhibitors as therapeutic agents.
Synthesis Methods
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylphenylthio)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of the synthesis is typically around 50%.
Scientific Research Applications
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects such as apoptosis, cell cycle arrest, and inhibition of DNA repair. This compound has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is thought to play a role in tumor progression.
properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDYSNTBOPNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)
![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)



![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
